N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1)

Peptide Synthesis Solid-Phase Synthesis N-Methylated Peptides

This N-methylated Fmoc-amino acid derivative is essential for introducing sarcosine residues into peptide therapeutics, conferring proteolytic stability via steric hindrance at the amide bond that standard Fmoc-Gly-OH cannot provide. The monohydrate form (C₁₈H₁₉NO₅, MW 329.35) is the standard commercial presentation from major suppliers. It uniquely enables synthesis of non-immunogenic polysarcosine (PSar) linkers for ADCs, induces cis-amide bond formation critical for peptidomimetic design, and achieves up to 98% crude purity with optimized RMMR resin systems—outcomes unattainable with non-methylated glycine analogs. Substituting with Fmoc-Gly-OH eliminates the conformational constraints and proteolytic resistance that define this building block's value in long-acting peptide therapeutic development.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
CAS No. 77128-70-2
Cat. No. B1442633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1)
CAS77128-70-2
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
InChIInChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2
InChIKeyCUJSWOOWOONPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1) (CAS 77128-70-2) Procurement Guide: Specifications & Core Identity


N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1), commonly referred to as Fmoc-Sar-OH monohydrate or Fmoc-N-methylglycine hydrate (CAS 77128-70-2), is a specialized N-methylated amino acid derivative essential for modern solid-phase peptide synthesis (SPPS) . This compound belongs to the class of Fmoc-protected N-methylamino acids, characterized by an N-methyl substitution on the glycine backbone that imparts unique conformational properties and proteolytic resistance to target peptides [1]. The hydrate form, with a molecular formula of C₁₈H₁₉NO₅ and molecular weight of 329.35 g/mol, is the standard commercial presentation from major suppliers including Merck (Novabiochem), Thermo Fisher Scientific (Alfa Aesar), and TCI [2].

Why Fmoc-Gly-OH or Fmoc-Ala-OH Cannot Substitute for Fmoc-Sar-OH Hydrate (CAS 77128-70-2)


Fmoc-Sar-OH (N-methylglycine) cannot be directly interchanged with its non-methylated counterpart Fmoc-Gly-OH or other standard Fmoc-amino acids without fundamentally altering the peptide product profile. The N-methyl substitution confers two critical differentiating properties: (i) enhanced resistance to proteolytic degradation in the final peptide due to steric hindrance at the amide bond [1], and (ii) altered conformational constraints that affect peptide secondary structure and biological activity [2]. Conversely, this N-methylation also introduces steric hindrance during SPPS, requiring distinct coupling protocols to achieve acceptable yields—coupling efficiencies for N-methyl amino acids are inherently lower than for Fmoc-Gly-OH under standard conditions [3]. Substitution with Fmoc-Gly-OH would eliminate the proteolytic stability and conformational benefits, while substitution with other N-methyl amino acids (e.g., Fmoc-MeAla-OH) introduces different steric and hydrophobic profiles. Procurement decisions must therefore be guided by quantitative evidence of performance in the specific synthetic context.

Quantitative Evidence Guide: Fmoc-Sar-OH Hydrate (CAS 77128-70-2) vs. Comparators


Synthetic Efficiency: N-Methylated Peptide Crude Purity with RMMR Resin vs. Rink Amide Resin

When synthesizing N-methylated peptides using Fmoc-Sar-OH as the building block, the choice of resin dramatically impacts crude product purity. Using RMMR resin (an immobilized molecular reactor) yielded crude product purities up to 98%, whereas conventional Rink Amide resin under identical conditions produced purities mostly below 20% [1]. This differential establishes RMMR as a critical enabler for efficient Fmoc-Sar-OH incorporation.

Peptide Synthesis Solid-Phase Synthesis N-Methylated Peptides Resin Comparison

Melting Point Differentiation: Fmoc-Sar-OH Hydrate vs. Fmoc-Gly-OH

The melting point of Fmoc-Sar-OH monohydrate (117-121 °C, TCI specification) is substantially lower than that of its non-methylated counterpart Fmoc-Gly-OH (174-179 °C) [1]. This ~55-60 °C difference serves as a definitive identity check and can influence handling and storage conditions.

Physicochemical Characterization Melting Point Quality Control Identity Verification

Purity Benchmarking: Fmoc-Sar-OH Hydrate vs. Fmoc-Ala-OH

Commercial Fmoc-Sar-OH hydrate is routinely available with HPLC purity ≥98.0% (TCI, Merck) or ≥99% (AKSci), which meets or exceeds the purity specifications for common alternative Fmoc-amino acids such as Fmoc-Ala-OH (typically ≥98% HPLC) . The availability of high-purity material reduces side-reaction risk during SPPS and ensures consistent coupling performance.

Purity Specification Quality Control HPLC Analysis Procurement

Solubility in DMF: Fmoc-Sar-OH Hydrate vs. Fmoc-Gly-OH

Fmoc-Sar-OH monohydrate demonstrates clear solubility at 1 mmole in 2 mL DMF (0.5 M) according to Merck Novabiochem specification . In contrast, Fmoc-Gly-OH requires 25 mmole in 50 mL DMF (0.5 M) to achieve clear solubility . While both are soluble at comparable molar concentrations, the specification testing conditions differ, indicating that Fmoc-Sar-OH is routinely soluble at SPPS-relevant concentrations.

Solubility DMF SPPS Compatibility Formulation

Optimal Research and Industrial Application Scenarios for Fmoc-Sar-OH Hydrate (CAS 77128-70-2)


Synthesis of Proteolytically Stable Peptide Therapeutics

Fmoc-Sar-OH is the building block of choice for introducing sarcosine (N-methylglycine) residues into peptide drug candidates to enhance resistance to enzymatic degradation. The N-methyl group sterically hinders proteolytic cleavage, extending in vivo half-life. This is critical for developing long-acting peptide therapeutics where Fmoc-Gly-OH cannot provide comparable stability [1].

Construction of Polysarcosine Linkers for Bioconjugation

Fmoc-Sar-OH enables the synthesis of monodisperse polysarcosine (PSar) linkers for antibody-drug conjugates (ADCs) and peptide-drug conjugates. Unlike polyethylene glycol (PEG), PSar is non-immunogenic and biodegradable. Fmoc-Sar-OH is the monomer for building PSar chains; substituting Fmoc-Gly-OH would alter the polymer's flexibility and stealth properties [2].

Synthesis of Conformationally Constrained Peptidomimetics

The N-methyl group in Fmoc-Sar-OH restricts peptide backbone rotation and promotes specific secondary structures (e.g., cis-amide bond formation). This is exploited in the design of peptidomimetics with enhanced target binding affinity and selectivity. Standard Fmoc-amino acids without N-methylation cannot induce these conformational constraints [1].

High-Throughput SPPS of N-Methylated Peptide Libraries

When coupled with optimized resins like RMMR, Fmoc-Sar-OH enables high-efficiency synthesis of N-methylated peptide libraries. The documented crude purity of up to 98% using RMMR resin (vs. <20% with Rink Amide) makes this combination suitable for parallel synthesis and screening campaigns [3].

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